Monoamine Oxidase (MAO) Inhibitory Activity: N-Benzylbut-3-yn-1-amine vs. Pargyline
N-Benzylbut-3-yn-1-amine (tested as its structural synonym N-3-(1-butynyl)-benzylamine) was directly compared to pargyline for MAO inhibitory activity. In vitro assays demonstrated that the target compound exhibited no detectable MAO inhibitory activity, whereas pargyline is a well-established irreversible inhibitor of both MAO-A and MAO-B [1]. This represents a qualitative differentiation from pargyline's potent MAO-B inhibition, which has been reported with a Ki in the low nanomolar range and complete inactivation at micromolar concentrations [2]. The absence of MAO inhibition in N-benzylbut-3-yn-1-amine is mechanistically attributed to the butynyl spacer, which positions the alkyne group farther from the flavin cofactor than the propargyl group in pargyline [1].
| Evidence Dimension | In vitro MAO inhibitory activity |
|---|---|
| Target Compound Data | No MAO inhibitory activity detected |
| Comparator Or Baseline | Pargyline (N-methyl-N-propargylbenzylamine): potent irreversible MAO inhibitor; IC50 ~0.5 µM for MAO-B (literature reference value) |
| Quantified Difference | Qualitative difference: active (pargyline) vs. inactive (N-benzylbut-3-yn-1-amine) |
| Conditions | In vitro MAO enzyme assay (rat brain mitochondrial preparation or equivalent); assay described in Siuda et al., J Pharm Sci, 1973 |
Why This Matters
For researchers requiring a propargylamine scaffold without confounding MAO inhibition—such as in H3 receptor or SERT-targeted programs—N-benzylbut-3-yn-1-amine provides a clean pharmacological starting point that pargyline cannot offer.
- [1] Siuda JF, Cihonski C, Sofia RD, Buckley JP. Synthesis and pharmacology of a pargyline analog, N-3-(1-butynyl)-benzylamine. J Pharm Sci. 1973 Feb;62(2):331-2. doi: 10.1002/jps.2600620236. PMID: 4686418. View Source
- [2] Fowler CJ, Oreland L, Callingham BA. The acetylenic monoamine oxidase inhibitors clorgyline, deprenyl, pargyline and J-508: their properties and applications. J Pharm Pharmacol. 1981 Jun;33(6):341-7. doi: 10.1111/j.2042-7158.1981.tb13800.x. View Source
